molecular formula C12H14O4 B1297837 1,4-Benzenediacetic acid, dimethyl ester CAS No. 36076-25-2

1,4-Benzenediacetic acid, dimethyl ester

Cat. No. B1297837
CAS RN: 36076-25-2
M. Wt: 222.24 g/mol
InChI Key: WDAIQYFBXLZOHA-UHFFFAOYSA-N
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Description

1,4-Benzenediacetic acid, dimethyl ester, also known as Dimethyl terephthalate or Terephthalic acid, dimethyl ester, is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 .


Synthesis Analysis

The synthesis of 1,4-Benzenediacetic acid, dimethyl ester involves complex mechanisms. A detailed study on the synthesis of a similar compound, a,a’-diamino-1,4-benzenediacetic acid dimethyl ester, includes multiple proposed pathways such as the Homer-Wadsworth-Emmons (HWE) Reaction and the Strecker Synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediacetic acid, dimethyl ester can be represented by the InChI string: InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions of 1,4-Benzenediacetic acid, dimethyl ester are complex and involve various mechanisms. For instance, esters like this compound undergo nucleophilic acyl substitution of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Benzenediacetic acid, dimethyl ester include a molecular weight of 194.18 and a molecular formula of C10H10O4 . More detailed properties such as proton affinity, heat capacity, and viscosity can be found in specialized databases .

Scientific Research Applications

  • Liposome Intercalation Studies

    • 1,4-Benzenediacetic acid, dimethyl ester, along with various hydrophobic benzenediacetic esters, has been studied for its ability to intercalate into DMPC liposomes. This research is significant in understanding the interaction of these molecules with lipid bilayers, which is crucial in pharmaceutical and cosmetic industries (Cohen, Afri, & Frimer, 2008).
  • Synthesis of Novel Derivatives

    • The compound has been used in the synthesis of 1,4-bis(alkynyl)benzene derivatives, which have potential applications in photovoltaic materials. This synthesis explores its utility in developing new materials with unique properties (Zhang et al., 2020).
  • Supramolecular Chemistry

    • In the field of supramolecular chemistry, 1,4-benzenediacetic acid, dimethyl ester, is used in multicomponent reactions to form macrocycles and polymers. This application is crucial for the development of molecularly defined structures with potential uses in nanotechnology and material science (Içli et al., 2012).
  • Organic Synthesis

    • The compound plays a role in the synthesis of beta-keto esters from 1,4-cyclohexadiene derivatives, showcasing its utility in organic synthesis processes. This research contributes to the development of new synthetic methodologies in organic chemistry (Gbara-Haj-Yahia, Zvilichovsky, & Seri, 2004).
  • Material Science and Luminescence Studies

    • Research involving 1,4-benzenediacetic acid, dimethyl ester, extends to the synthesis of indium metal-organic frameworks (MOFs). These MOFs demonstrate strong luminescent properties, which are significant in the development of materials with potential applications in optoelectronics and sensing technologies (Wang et al., 2012).
  • Environmental Analysis

    • It has been identified in studies focusing on the determination of phthalate esters in environmental samples. Understanding the behavior and presence of such compounds is essential for assessing environmental pollution and human health risks (Farajzadeh, Sorouraddin, & Mogaddam, 2015).
  • Enzymatic Resolution Studies

    • The compound is also involved in studies related to enzymatic resolution, showcasing its relevance in understanding stereoselectivity and enzyme-substrate interactions, which are critical in pharmaceutical development (Sobolev et al., 2002).

Mechanism of Action

The mechanism of action for esters, including 1,4-Benzenediacetic acid, dimethyl ester, involves nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .

properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIQYFBXLZOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334456
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediacetic acid, dimethyl ester

CAS RN

36076-25-2
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Bromoethyl)benzaldehyde (3.245 g) was dissolved in tetrahydrofuran (60 ml). Under ice cooling, a 3 M solution (4.9 ml) of methylmagnesium bromide in diethyl ether was added dropwise thereinto and the resultant mixture was stirred for 1.5 hr. After adding water and ethyl acetate, the layers were separated and the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (2.745 g) as a brown oil (yield: 83.8%).
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Yield
83.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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